2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronate ester.
Reaction Scheme:
3-Fluoro-4-methylphenylboronic acid+Pinacol→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming phenolic derivatives.
Reduction: Reduction reactions are less common but can lead to the formation of simpler boronic esters.
Substitution: The most notable reactions are substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where the boronate ester reacts with halides or pseudohalides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used.
Bases: Potassium carbonate or sodium hydroxide are typical bases used to facilitate the reaction.
Solvents: Toluene, ethanol, or a mixture of water and organic solvents are often employed.
Major Products
The major products of these reactions are biaryl compounds, which are crucial intermediates in the synthesis of various pharmaceuticals and organic materials.
Scientific Research Applications
Chemistry
In organic chemistry, 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It enables the formation of carbon-carbon bonds, which are essential in constructing aromatic systems.
Biology and Medicine
This compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and agrochemicals. Its role in forming biaryl structures is crucial for creating compounds with specific physical and chemical properties.
Mechanism of Action
The primary mechanism of action for 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronate ester reacts with a halide or pseudohalide in the presence of a palladium catalyst, forming a carbon-carbon bond. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura reactions but lacks the specific substituents that provide unique reactivity.
4-Methylphenylboronic Acid: Similar structure but without the fluoro substituent, leading to different reactivity and selectivity.
3-Fluorophenylboronic Acid: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents influence the compound’s reactivity, making it particularly useful in selective cross-coupling reactions. The tetramethyl-1,3,2-dioxaborolane moiety provides stability and facilitates the formation of the boronate ester, enhancing its utility in various synthetic applications.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2/c1-9-6-7-10(8-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPUHDYSPMTHBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674418 | |
Record name | 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903895-56-7 | |
Record name | 2-(3-Fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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